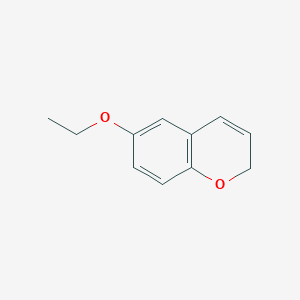

6-Ethoxy-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-ethoxy-2H-chromene |

InChI |

InChI=1S/C11H12O2/c1-2-12-10-5-6-11-9(8-10)4-3-7-13-11/h3-6,8H,2,7H2,1H3 |

InChI Key |

QGZCFKODODJHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Chromenes and Derivatives

Green Chemistry Approaches in 2H-Chromene Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and purer products compared to conventional heating methods. This technique facilitates rapid and efficient energy transfer, enabling reactions to proceed under milder conditions or in much shorter times. For 2H-chromene synthesis, microwave-assisted approaches have been successfully applied to various reaction pathways, including catalyst-free reactions and those involving phase-transfer catalysis.

For instance, the microwave-assisted catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) at 100°C can be completed in 1–2 hours, yielding products in high yields frontiersin.org. Similarly, the synthesis of 3-nitro-2H-chromene derivatives has been achieved under solvent-less phase-transfer catalytic conditions using microwave irradiation, reacting salicylaldehydes with 2-nitro ethanol in the presence of tetrabutylammonium (B224687) bromide (TBAB) and anhydrous potassium carbonate researchgate.net. Other studies report microwave-assisted condensation reactions for chromene synthesis, noting fast reaction rates and significantly high yields compared to conventional reflux methods vjs.ac.vnjmest.org. Microwave ovens can also be employed for solvent-free Knoevenagel condensation followed by intramolecular cyclization, offering an economical and environmentally friendly route mdpi.comresearchgate.net.

Table 1: Representative Microwave-Assisted Syntheses of 2H-Chromenes

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Ref. |

| Catalyst-free synthesis | β-amino acrylates, salicylaldehydes | Microwave irradiation | Ethanol | 100 | 1–2 h | High | frontiersin.org |

| Synthesis of 3-nitro-2H-chromenes | Salicylaldehydes, 2-nitro ethanol | TBAB (cat.), K₂CO₃ (base), solvent-less | N/A | N/A | Short | High | researchgate.net |

| Synthesis of 2H-chromen-2-one derivatives | Amines, 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde or 3-acetyl-6-substituted-2H-chromen-2-one | Microwave irradiation, Acetic acid (drop) | Ethanol | 750W | 3–5 min | 55–84 | vjs.ac.vnjmest.org |

| Knoevenagel condensation & cyclization | Salicylaldehydes, ethyl trifluoroacetoacetate | Silica-immobilized L-proline | Solvent-free | Oven/MW | N/A | High | mdpi.com |

Ultrasound-Assisted Synthesis

Sonochemistry, or ultrasound-assisted synthesis, offers another green and efficient approach to chemical transformations. The application of ultrasound can enhance reaction rates, improve yields, and facilitate reactions under milder conditions by promoting mass transfer and generating reactive species through cavitation. For 2H-chromene synthesis, ultrasonic methods have been employed using various catalytic systems.

Potassium titanium oxalate (B1200264) dihydrate has been utilized as a catalyst for the ultrasonic-assisted synthesis of 4H-chromenes, achieving high yields in significantly reduced reaction times (e.g., 15 minutes at 40 kHz and 40°C) compared to conventional methods frontiersin.orgnih.gov. Inorganic double salts, such as Rochelle salt, have also been found effective as green heterogeneous catalysts in ultrasound-assisted three-component reactions for synthesizing 2-amino-4H-chromenes in alcoholic media, providing fast, environmentally benign pathways with excellent yields troindia.in. These methods often consume less energy and time, and the catalysts are typically easy to remove from the reaction mixture sci-hub.se.

Table 2: Representative Ultrasound-Assisted Syntheses of 2H-Chromenes

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Frequency | Time | Yield (%) | Ref. |

| Synthesis of 4H-chromenes | Substituted aromatic aldehydes, active methylene (B1212753) compounds, phenols | Potassium titanium oxalate dihydrate | N/A | 40 kHz | 15 min | High | frontiersin.orgnih.gov |

| Synthesis of 2-amino-4H-chromenes | Aromatic aldehydes, malononitrile (B47326), resorcinol (B1680541) | Inorganic double salt (Rochelle salt) | Alcoholic | N/A | Short | Excellent | troindia.in |

| Synthesis of 2-amino-4-aryl-4H-chromene-3-carbonitriles | Aromatic aldehyde, malononitrile, resorcinol | Potassium titanium oxide oxalate dihydrate | N/A | 40 kHz | 15 min | 92% | sci-hub.se |

Application of Environmentally Benign Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. In the synthesis of 2H-chromenes, researchers have explored various alternatives to traditional volatile organic compounds (VOCs), including ionic liquids, water, and solvent-free conditions.

Ionic liquids, such as imidazolium-based salts like butylmethylimidazolium (B1222432) tetrafluoroborate (B81430) (BmimBF4), have demonstrated excellent utility as reaction media for 2H-chromene synthesis. These solvents are air and moisture stable, possess negligible vapor pressure, and can often be recycled multiple times with minimal loss of catalytic activity, contributing to greener processes thieme-connect.com. Solvent-free conditions, often facilitated by grinding or employing microwave or oven heating, are also highly effective, particularly when using solid-supported catalysts like silica-immobilized L-proline for Knoevenagel condensation and cyclization reactions mdpi.comresearchgate.net. Aqueous media and alcoholic solvents have also been reported as greener alternatives for certain chromene syntheses frontiersin.orgtroindia.in.

Table 3: Environmentally Benign Solvents and Conditions in 2H-Chromene Synthesis

| Solvent/Catalyst | Reaction Type | Conditions | Yield (%) | Recyclability | Ref. |

| Ionic Liquids (e.g., BmimBF₄) | Synthesis of 2H-chromenes | Dibenzylamine (20 mol%) | High | Yes (≥4 cycles) | thieme-connect.com |

| Solvent-free (Grinding/Microwave/Oven) | Knoevenagel condensation & cyclization | Silica-immobilized L-proline | N/A | Yes | mdpi.com |

| Solvent-free | Synthesis of 3-nitro-2H-chromenes | TBAB (cat.), K₂CO₃ (base) | High | N/A | researchgate.net |

| Aqueous Media | Synthesis of 2-amino-4H-chromenes | Expanded Perlite (catalyst) | High | N/A | frontiersin.org |

| Alcoholic Media | Synthesis of 2-amino-4H-chromenes | Inorganic double salt (Rochelle salt) | Excellent | N/A | troindia.in |

| Solvent-free/Aqueous medium | Synthesis of 2-imino-2H-chromenes/dihydropyrano[c]chromenes | CaO@SiO₂@AIL (heterogeneous ionic liquid catalyst) | High | Yes (≥6 times) | x-mol.net |

Utilization of Non-Toxic and Recyclable Catalysts

The development of efficient, non-toxic, and recyclable catalysts is crucial for sustainable chemical synthesis. A wide array of catalysts, including heterogeneous catalysts, organocatalysts, and metal-organic frameworks, have been successfully employed in 2H-chromene synthesis.

Heterogeneous Catalysts: Solid acid catalysts like sulfonic acid functionalized mesoporous SBA-15 silica (B1680970) have shown high efficiency and recyclability (over ten times) for chromene synthesis researchgate.net. Hybrid nanocatalysts, such as CaO@SiO₂@AIL, are effective, green, and recyclable heterogeneous ionic liquid catalysts, reusable up to six times x-mol.net. Silica-immobilized L-proline is a recoverable and reusable heterogeneous catalyst for solvent-free synthesis mdpi.com. Potassium titanium oxalate dihydrate is a water-soluble catalyst that is easily separated and efficient sci-hub.se. Expanded Perlite has been used as a green heterogeneous catalyst in aqueous media frontiersin.org.

Organocatalysts: Organocatalysts play a significant role, often promoting reactions under mild conditions. Diethylamine (B46881) has been used as an efficient organocatalyst for Knoevenagel condensation and related reactions in chromene synthesis frontiersin.org. 2-Aminopyridine (B139424) serves as an effective organo-base catalyst for one-pot reactions frontiersin.org. L-proline and its derivatives are also prominent organocatalysts, particularly for Knoevenagel condensation followed by intramolecular cyclization mdpi.comresearchgate.net. Sulfamic acid has been employed as an organocatalyst in pseudo-multicomponent reactions rsc.org.

Other Catalysts: Recyclable organic salt catalysts, such as disodium (B8443419) ethyl (phenyl) amino phosphate (B84403) (DSEAP), are cost-effective and non-toxic researchgate.net. Metal catalysts like iron(III) chloride, in conjunction with aniline, have been used for cascade reactions uva.nl. Lewis acids such as BF₃·OEt₂ have also been reported organic-chemistry.org.

Mechanochemistry-Mediated Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers an alternative solvent-free approach to synthesis. This method is particularly advantageous for solid substrates, often leading to improved yields and reaction rates compared to conventional solution-phase methods. Mechanochemical synthesis has been successfully applied to the preparation of various chromene derivatives, including triazole-fused chromenes, where ball milling provided a viable route for solid salicylaldehydes, yielding improved product yields beilstein-journals.orgnih.gov.

Multicomponent Reaction Strategies for 2H-Chromene Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form complex molecules, thereby minimizing reaction steps, waste generation, and purification efforts. These reactions are particularly well-suited for the rapid assembly of diverse 2H-chromene libraries.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that frequently serves as a key step in multicomponent syntheses of 2H-chromenes. This pathway typically involves the condensation of an active methylene compound with an aldehyde or ketone, followed by cyclization.

One common MCR strategy involves the three-component reaction of salicylaldehydes, active methylene compounds (like malononitrile or ethyl cyanoacetate), and phenols (such as resorcinol or α-naphthol) in the presence of various catalysts. For example, diethylamine has been used as an organocatalyst in one-pot three-component reactions involving resorcinol, aryl aldehydes, and malononitrile, yielding 2-amino-4H-chromenes with excellent yields frontiersin.org. Ultrasound-assisted Knoevenagel condensation of 2-hydroxybenzaldehydes with ethyl cyanoacetate (B8463686) has also been reported, providing 2-oxo-2H-chromene-3-carbonitriles in high yields researchgate.net.

Furthermore, L-proline-catalyzed Knoevenagel condensation followed by intramolecular hemiketalization offers a mild, ecological, and chemoselective approach to 2H-chromene derivatives researchgate.net. Domino Knoevenagel-cyclization reactions have also been developed, leading to complex chiral condensed heterocycles bohrium.com.

Table 4: Multicomponent Reactions (Knoevenagel-based) for 2H-Chromenes

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Conditions | Yield (%) | Ref. |

| Three-component reaction | Resorcinol, aryl aldehydes, malononitrile | Diethylamine (organocatalyst) | Ethanol | Reflux | Excellent | frontiersin.org |

| Knoevenagel-Michael reaction | 2-hydroxybenzaldehyde, acetoacetanilide, 4-hydroxycoumarin | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Solvent-free | N/A | High | researchgate.net |

| Ultrasound-assisted Knoevenagel condensation | 2-hydroxybenzaldehydes or 2-hydroxyacetophenones, ethyl cyanoacetate | Dual-frequency ultrasonication | N/A | N/A | Very high | researchgate.net |

| Knoevenagel condensation & intramolecular cyclization | Salicylaldehydes, ethyl trifluoroacetoacetate | Silica-immobilized L-proline | Solvent-free | Oven or microwave oven | High | mdpi.com |

| L-proline-catalyzed Knoevenagel & hemiketalization | Salicylaldehydes, ethyl trifluoroacetoacetate | L-proline | N/A | Mild, ecological | High | researchgate.net |

| Domino Knoevenagel-cyclization | 2H-chromene/chroman derivatives with o-formylaryl amine or ether side-chain | Silica-catalyzed | Solvent-free | N/A | N/A | bohrium.com |

Compound List

6-Ethoxy-2H-chromene

2H-chromene

4H-chromene

2H-benzopyrans

4H-chromene-3-carboxamide

2-amino-4H-chromenes

2-oxo-2H-chromene-3-carbonitriles

3-nitro-2H-chromenes

2H-chromen-2-one

2-imino-2H-chromenes

dihydropyrano[c]chromenes

2-amino-4-aryl-4H-chromene-3-carbonitriles

4H-benzo[H]chromene-3-carbonitriles

4H-benzo[F]chromenes-2-carbonitriles

2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

triazolochromenes

2H-benzo[h]chromenes

2-phenyl-2H-benzo[h]chromene

2-(2-(trifluoromethyl)phenyl)-2H-benzo[h]chromene

2-(2-Bromophenyl)-2H-benzo[h]chromene

6-butoxy-2-oxo-2H-chromene-4-carbaldehyde

3-acetyl-6-substituted-2H-chromene-2-one

6-bromo-8-ethoxy-3-nitro-2H-chromene

Synthetic Routes from Specific Precursors to 2H-Chromenes

From Substituted Acetophenone (B1666503) Derivatives and 2H-Chromene Aldehydes

While many established routes to 2H-chromenes utilize salicylaldehydes or substituted phenols as key starting materials uva.nlorganic-chemistry.orgsemanticscholar.orgfrontiersin.orgorientjchem.orgresearchgate.netrsc.orgresearchgate.netnih.govchemmethod.comresearchgate.netnih.govresearchgate.nettezu.ernet.inresearchgate.netnih.govmsu.eduunica.itnih.gov, the use of acetophenone derivatives in chromene synthesis is also documented, particularly for related ring systems. For instance, sulfuric acid-promoted reactions involving phenols and acetophenones have been reported to yield 4H-chromenes rsc.org. Similarly, acetophenone derivatives are employed in the synthesis of benzo[f]chromenes when reacted with naphthols and triethyl orthobenzoate researchgate.net.

To synthesize a specific derivative such as this compound, the ethoxy substituent would typically need to be present in one of the starting materials at the position that ultimately forms the 6-position of the chromene ring. This could involve using an ethoxy-substituted phenol (B47542) or salicylaldehyde (B1680747) derivative. For example, a hypothetical synthesis might involve the reaction of a suitably substituted aldehyde (potentially derived from or related to chromene structures, though the term "2H-chromene aldehydes" is not standard) with an ethoxy-substituted acetophenone derivative. However, direct literature evidence for the synthesis of 2H-chromenes using this precise combination of starting materials for the target compound is limited within the scope of the provided searches. Many successful 2H-chromene syntheses rely on the reactivity of salicylaldehydes with various nucleophiles or unsaturated systems, followed by cyclization organic-chemistry.orgnih.govnih.gov.

Influence of Substituents on Synthetic Yield and Regioselectivity, including Ethoxy Groups

The electronic and steric nature of substituents on the precursor molecules significantly influences both the efficiency (yield) and the positional outcome (regioselectivity) of chromene synthesis. The ethoxy group, in particular, has been noted for its role in directing the formation of specific chromene isomers.

Research indicates that the regioselectivity of cyclization reactions can be dependent on the nature of substituents. Specifically, when an ethoxy group is present at a particular position (designated as R₂ in some studies), it has been observed to favor the formation of 2H-chromenes acs.org. This suggests that the electron-donating nature of the ethoxy group can play a role in guiding the reaction pathway towards the desired 2H-benzopyran scaffold.

Data Table 1: Influence of Substituents on 2H-Chromene Synthesis

| Substituent Type | Position of Influence (General) | Effect on Regioselectivity | Effect on Yield | Relevant Studies |

| Ethoxy | R₂ position (specific context) | Favors 2H-chromene formation | Not specified (but electron-donating) | acs.org |

| Electron-Donating | Aromatic rings | Can influence | Generally lower yields | msu.edunih.gov |

| Electron-Withdrawing | Aromatic rings | Can influence | Generally higher yields | msu.edunih.gov |

The presence of an ethoxy group at the 6-position of a 2H-chromene derivative, as in this compound, is a specific instance where the electronic influence of this substituent can be critical. While electron-donating groups like ethoxy might, in some general contexts, lead to lower yields compared to electron-withdrawing groups msu.edu, their specific role in directing the formation of the 2H-chromene ring system, as highlighted in study acs.org, is a key aspect of its synthetic chemistry.

Compound Name List

this compound

2H-Chromene

4H-Chromene

Benzo[f]chromene

Salicylaldehyde

Acetophenone derivative

Phenol

Naphthol

Triethyl orthobenzoate

Malononitrile

Acetylacetone

4-Ethoxyphenol

5-Ethoxysalicylaldehyde

2-Aryl-2H-chromene-4-carbonitrile

Lonchocarpin

Quercinol

Rottlerin

6-Bromo-8-ethoxy-3-nitro-2H-chromene

2-Ethoxy-2H-chromene

3-Cyano-2H-chromene

2-Alkyl/aryl-3-nitro-2H-chromene

3-Nitro-2H-chromene

2-Phenyl-2H-benzo[h]chromene

6-Methoxy-2H-chromene-3-carboxylic acid

8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Chemical Reactivity and Transformations of the 2h Chromene Scaffold

Functional Group Transformations and Derivatization of 2H-Chromenes

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) strategies are crucial for efficiently modifying complex molecules, including those containing the 2H-chromene scaffold, by introducing or altering functional groups on an already assembled core structure. This approach allows for rapid diversification and optimization of lead compounds. Recent advancements have enabled the selective functionalization of 2H-chromenes at various positions, often employing transition metal catalysis or other sophisticated methodologies researchgate.net.

One notable strategy involves the C-O activation and C-C bond formation of 2-ethoxy-2H-chromenes. In the presence of an inexpensive nickel catalyst and boronic acids, these readily accessible chromenes undergo efficient transformations, enabling the late-stage incorporation of complex molecular fragments organic-chemistry.org. This modular approach highlights the potential for introducing diverse substituents onto the chromene core under relatively mild conditions. Furthermore, iron-catalyzed tandem rearrangement and hetero-Diels-Alder reactions have been developed for 2H-chromenes, leading to the formation of tetrahydrochromeno heterocycles, which can involve dimerization or cycloaddition processes with electron-rich dienophiles nih.gov. These methods exemplify the capacity for modifying the pre-formed chromene skeleton, a key aspect of late-stage functionalization.

Condensation and Alkylation Reactions

Condensation and alkylation reactions are fundamental to the construction and further functionalization of the 2H-chromene scaffold. These reactions often serve as key steps in multi-component syntheses or as methods for derivatizing existing chromene structures.

Condensation Reactions: A significant number of synthetic routes to 2H-chromenes rely on condensation reactions, often involving salicylaldehyde (B1680747) derivatives as key starting materials. These reactions typically proceed through cyclization mechanisms, forming the characteristic benzopyran ring system.

Salicylaldehyde and Acetylenic Diesters: The reaction between salicylaldehydes and acetylenic diesters, often catalyzed by dual systems such as p-toluenesulfonic acid monohydrate and pyrrolidine (B122466), provides an efficient route to 2H-chromene derivatives. This method is characterized by high selectivity, good functional group tolerance, operational simplicity, and mild reaction conditions researchgate.netorganic-chemistry.org.

Three-Component Condensations: Multi-component reactions involving salicylaldehydes, malononitrile (B47326), and resorcinol (B1680541), often catalyzed by bases like diethylamine (B46881), are well-established for synthesizing various chromene derivatives frontiersin.orgnih.gov. Similar one-pot strategies utilize salicylaldehydes with malononitrile and α-naphthol catalyzed by expanded Perlite, or employ organo-base catalysts such as 2-aminopyridine (B139424) frontiersin.orgnih.gov.

Reactions with Nitroalkenes: The condensation of salicylaldehydes with β-nitrostyrenes, often mediated by bases like triethylamine, leads to the formation of 3-nitro-2H-chromenes via a cascade oxa-Michael-Henry-dehydration sequence chim.it.

Alkylation Reactions: Alkylation reactions can be employed to introduce alkyl or aryl groups onto the 2H-chromene scaffold or its precursors. While direct alkylation of 6-ethoxy-2H-chromene is not extensively detailed in the provided literature, related transformations offer insight.

Friedel-Crafts Alkylation: Friedel-Crafts alkylation has been utilized in the synthesis of chromane (B1220400) derivatives and in reactions involving chromene precursors. For instance, indole (B1671886) substrates can undergo asymmetric Friedel-Crafts alkylation with 3-nitro-2H-chromenes, catalyzed by specific zinc(II) complexes, yielding indolyl(nitro)chromans rsc.org.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have been employed in the synthesis of 2H-chromene retinoid hybrids, demonstrating the utility of these methods for functionalizing the chromene framework frontiersin.orgnih.gov.

Data Tables

Table 1: Representative Condensation Reactions for 2H-Chromene Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Class | Yield (%) | Reference |

| Salicylaldehyde + Acetylenic Diester | Salicylaldehydes, Acetylenic Diesters | p-TsOH·H₂O, Pyrrolidine (dual catalysis) | 2H-Chromenes | High | researchgate.netorganic-chemistry.org |

| Three-Component Condensation | Salicylaldehyde, Malononitrile, Resorcinol | Diethylamine, Ethanol (B145695), Reflux | 2-Amino-4H-chromenes | Excellent | frontiersin.orgnih.gov |

| Oxa-Michael-Henry-Dehydration Cascade | Salicylaldehyde, β-Nitrostyrene | Triethylamine, Room temperature or Heating | 3-Nitro-2H-chromenes | Good | chim.it |

| Knoevenagel Condensation followed by cyclization | Salicylaldehydes, Substituted Acetoacetanilides, Indoles | DABCO (30 mol%), Room temperature | 4H-Chromene-3-carboxamides | High | researchgate.net |

| Selenolate-Catalyzed Intramolecular Cyclization | Chalcone (B49325) derivatives with an ethoxy group at R₂ position | Lithium aryl selenolates | 2H-Chromenes | Varies | acs.org |

Table 2: Late-Stage Functionalization of 2-Ethoxy-2H-chromenes

| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Yield (%) | Reference |

| C-O Activation & C-C Bond Formation | 2-Ethoxy-2H-chromenes | Nickel catalyst, Boronic acids | 2-Substituted-2H-chromenes | High | organic-chemistry.org |

| Iron-Catalyzed Tandem Rearrangement/Dimerization | 2H-Chromenes | FeCl₃·6H₂O (catalyst) | Tetrahydrochromeno heterocycles (dimers) | Moderate to Good | nih.gov |

Compound List

this compound

2H-chromene (2H-1-benzopyran)

Salicylaldehyde

Malononitrile

Resorcinol

Acetylenic Diesters

β-Nitrostyrene

Indoles

Acetoacetanilides

Chalcone derivatives

Boronic acids

3-Nitro-2H-chromenes

Tetrahydrochromeno heterocycles

Mechanistic Investigations of 2h Chromene Formation and Reactions

Proposed Reaction Mechanisms in Catalytic Syntheses of 2H-Chromenes

Catalytic methods have revolutionized the synthesis of 2H-chromenes, offering milder conditions, higher yields, and improved selectivity. These methods can be broadly categorized into metal-catalyzed and organocatalyzed pathways.

Metal-Catalyzed Pathways

Metal catalysis plays a pivotal role in facilitating various bond formations and cyclization events required for 2H-chromene synthesis. Key mechanistic concepts include metallo-radical activation and the involvement of ortho-quinone methide intermediates.

Metallo-radical Activation: Cobalt(II) porphyrin complexes, for instance, have been employed to activate salicyl N-tosylhydrazones, generating cobalt(III)-carbene radicals. These radicals can then add to terminal alkynes, forming salicyl-vinyl radical intermediates. Subsequent hydrogen atom transfer (HAT) from the hydroxyl group of the salicyl moiety to the vinyl radical leads to the formation of 2H-chromenes nih.govresearchgate.netuva.nlacs.orgacs.org. This process tolerates various substitution patterns, suggesting its applicability to substituted chromenes like 6-Ethoxy-2H-chromene. The mechanism is supported by EPR spectroscopy, radical-trapping experiments, and DFT calculations, which also point to the formation of an ortho-quinone methide intermediate nih.govresearchgate.netacs.org.

Ortho-quinone Methide Intermediates: Ortho-quinone methides (o-QMs) are highly reactive intermediates frequently involved in 2H-chromene synthesis. In palladium-catalyzed routes, a brominated ortho-quinone methide intermediate can be formed, which then coordinates with palladium. Subsequent formation of π-allyl intermediates and intramolecular cyclization leads to the 2H-chromene product . DFT calculations have been used to elucidate the energetics of these pathways . Another pathway involves the formation of o-QMs from salicyl N-tosylhydrazones via metallo-radical activation, followed by hydrogen atom transfer and ring closure nih.govresearchgate.netacs.org. Iron(III) salts can also catalyze tandem rearrangement/hetero-Diels-Alder reactions of 2H-chromenes, proceeding via ortho-quinone methide intermediates nih.gov. Furthermore, o-QMs can be generated from o-hydroxybenzyl alcohols via dehydration, catalyzed by chiral phosphoric acid or Lewis acids, and then react with dienophiles or undergo electrocyclization to form 2H-chromenes researchgate.netrsc.orgacs.org.

Other Metal-Catalyzed Routes:

Organocatalytic Mechanisms

Organocatalysis offers metal-free alternatives for 2H-chromene synthesis, often employing chiral secondary amines or other small organic molecules to activate substrates and control stereochemistry.

[3+2]/retro-[3+2] Metathesis Manifold: While not explicitly detailed in the provided snippets for 2H-chromenes, [3+2] cycloaddition strategies are general in organic synthesis and could be applicable to chromene formation.

Iminium-Allenamine Sequences: Chiral secondary amines, particularly pyrrolidine (B122466) derivatives like (S)-diphenylprolinol silyl (B83357) ether, are effective catalysts for tandem oxa-Michael–aldol (B89426) reactions. These reactions typically involve the activation of α,β-unsaturated aldehydes via iminium ion formation, followed by the oxa-Michael attack of a salicylaldehyde (B1680747) derivative. An intramolecular aldol reaction and subsequent dehydration then yield the 2H-chromene beilstein-journals.orgbeilstein-journals.orgd-nb.inforsc.orgunipv.it. The mechanism often involves iminium ion activation of the unsaturated aldehyde and enamine activation of the salicylaldehyde, leading to a cascade sequence. The use of chiral amine/chiral acid co-catalysts can further enhance enantioselectivity beilstein-journals.orgbeilstein-journals.orgd-nb.inforsc.org.

Oxa-Michael–Aldol Reactions: This is a prominent organocatalytic pathway for 2H-chromene synthesis. Salicylaldehydes react with α,β-unsaturated aldehydes or ketones. The organocatalyst (e.g., diphenylprolinol derivatives) activates the α,β-unsaturated carbonyl compound through iminium ion formation, making it susceptible to nucleophilic attack by the phenolic oxygen of the salicylaldehyde (oxa-Michael addition). This is followed by an intramolecular aldol reaction and dehydration to form the 2H-chromene beilstein-journals.orgbeilstein-journals.orgd-nb.inforsc.orgunipv.it. The addition of co-catalysts like benzoic acid or Mosher's acid can improve yields and enantioselectivities beilstein-journals.orgbeilstein-journals.orgrsc.org.

Other Organocatalytic Pathways:

Mechanistic Aspects of Multicomponent and Domino Reactions involving 2H-Chromenes

Multicomponent and domino reactions are highly efficient synthetic strategies that assemble complex molecules in a single operation, minimizing steps and waste.

Knoevenagel-Michael-Cyclization Cascades

These cascade reactions often begin with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. For example, the reaction of salicylaldehydes with malononitrile derivatives can lead to 2-iminochromene structures through domino Knoevenagel-cyclization pathways, depending on the reaction conditions and stoichiometry mdpi.comresearchgate.netsemanticscholar.org. The mechanism can involve initial Knoevenagel condensation, followed by Michael addition and intramolecular cyclization.

Base-Promoted Annulation Mechanisms

Basic catalysts, including organic bases, can promote annulation reactions leading to chromene formation. For instance, the reaction of salicylaldehydes with malononitrile in the presence of diethylamine in ethanol (B145695) under reflux conditions proceeds via a plausible mechanism involving the generation of a malononitrile nucleophile, followed by cyclization to form 4H-chromenes frontiersin.org.

Role of Key Intermediates in 2H-Chromene Synthesis

Several key intermediates are critical for the formation of the 2H-chromene core.

Ortho-quinone Methides (o-QMs): As discussed in section 4.1.1, o-QMs are central intermediates. They can be formed via various pathways, including metallo-radical activation, dehydration of o-hydroxybenzyl alcohols, or rearrangements. Their ambiphilic nature allows them to undergo Michael additions with nucleophiles, [4+2] cycloadditions with dienophiles, or oxa-6π electrocyclization to form the chromene ring system nih.govresearchgate.netacs.orgnih.govresearchgate.netrsc.orgacs.orgresearchgate.netrjptonline.org.

Enolates: Enolates can serve as nucleophiles in reactions leading to chromenes. For example, in selenolate-catalyzed reactions, selenium nucleophiles attack α,β-unsaturated double bonds of chalcones, generating enolates. These enolates then undergo Michael addition to a Michael acceptor, leading to the formation of the cyclic 2H-chromene product nih.govuj.edu.placs.org. In other pathways, enolates are generated from ketones or nitroalkanes and participate in conjugate addition reactions with 2H-chromene-3-carbaldehydes to form chroman derivatives arkat-usa.orgresearchgate.net.

Compound List:

Spectroscopic Characterization and Structural Elucidation of 2h Chromenes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule. For 6-Ethoxy-2H-chromene, both ¹H and ¹³C NMR would reveal characteristic signals corresponding to the chromene ring system and the ethoxy substituent.

¹H NMR: The aromatic protons on the chromene ring would typically appear in the δ 6.5–8.0 ppm region. The protons of the ethoxy group (-OCH₂CH₃) would manifest as a quartet for the methylene (B1212753) (-CH₂) protons, likely around δ 3.4–3.6 ppm, and a triplet for the methyl (-CH₃) protons, expected around δ 1.3–1.5 ppm. The vinylic proton at the C-3 position of the 2H-chromene ring is often observed as a singlet or a doublet, typically shifted downfield due to its proximity to the oxygen atom and the double bond. Specific chemical shifts for the protons of the 2H-chromene core itself would depend on the exact substitution pattern, but signals for the heterocyclic ring protons are expected. For instance, related 2H-chromene derivatives show signals for the C-4 proton in the range of δ 7.64–8.47 ppm mdpi.com.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon backbone. The carbonyl carbon of a 2-oxo-2H-chromene (coumarin) would resonate around δ 160 ppm conicet.gov.ar, but for a non-oxidized 2H-chromene, this signal would be absent. The carbons of the aromatic ring would typically fall within the δ 110–150 ppm range. The carbons of the ethoxy group would be observed at characteristic chemical shifts: the methylene carbon (-CH₂) around δ 59.2 ppm conicet.gov.ar and the methyl carbon (-CH₃) around δ 15.2 ppm conicet.gov.ar. The sp³ hybridized carbon at the C-2 position of the 2H-chromene ring, bearing the oxygen atom, would also have a distinct chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹ for sp² C-H) conicet.gov.ar. Aliphatic C-H stretching from the ethoxy group would appear below 3000 cm⁻¹ (e.g., ~2970 cm⁻¹ and ~2870 cm⁻¹) ias.ac.in.

C=C stretching: The double bonds within the chromene ring and the aromatic system would give rise to C=C stretching vibrations, usually in the 1650–1500 cm⁻¹ region conicet.gov.arias.ac.in.

C-O stretching: The ether linkage of the ethoxy group and the C-O bond within the chromene ring would show strong absorption bands in the 1280–1000 cm⁻¹ region mdpi.comiucr.org.

Absence of C=O: Unlike coumarins (2-oxo-2H-chromenes), this compound would not exhibit the characteristic strong carbonyl absorption band around 1700-1750 cm⁻¹ conicet.gov.armdpi.comiucr.orgvulcanchem.com.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in structural confirmation.

Molecular Ion: The molecular ion peak ([M]⁺) would correspond to the molecular weight of this compound (C₁₁H₁₂O₂). Electron ionization (EI) or electrospray ionization (ESI) would be employed. For example, related 2H-chromenes have shown molecular ions in the m/z range of 190-300 Da iucr.orguminho.pt.

Fragmentation Patterns: Fragmentation of 2H-chromenes often involves the cleavage of the C-O bond in the heterocyclic ring, leading to a carbocation. For instance, a common fragmentation pathway observed in 2H-chromenes involves the formation of a fragment at m/z 191, attributed to the carbocation formed after cleavage of a gamma bond relative to the carbocation center uminho.ptnih.gov. Loss of methyl (-CH₃, 15 Da) or CO (28 Da) are also common fragmentation events uminho.ptnih.gov. The presence of the ethoxy group might lead to additional characteristic fragmentations, such as the loss of an ethyl radical (C₂H₅•) or ethylene (B1197577) (C₂H₄).

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and molecular conformation. If this compound can be crystallized, XRD analysis would confirm its solid-state structure, including the precise positioning of the ethoxy group and the conformation of the 2H-chromene ring system. Studies on related chromene derivatives have revealed planarity of the chromene ring system and specific dihedral angles between fused rings conicet.gov.arresearchgate.netderpharmachemica.comnih.gov. Intermolecular interactions, such as C-H···O or π-π stacking, can also be elucidated through XRD researchgate.netderpharmachemica.comnih.govsci-hub.se.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, and other elements. For this compound (C₁₁H₁₂O₂), theoretical elemental composition would be:

Carbon (C): 74.13%

Hydrogen (H): 6.79%

Oxygen (O): 18.08%

Experimental results from elemental analysis would be compared with these calculated values to confirm the purity and elemental composition of the synthesized compound. For example, a related compound, 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one, showed calculated elemental analysis values of C, 61.52; H, 4.06; N, 5.12; S, 11.73, which closely matched the found values conicet.gov.ar. Similarly, other chromene derivatives report elemental analysis data confirming their empirical formulas ias.ac.inajol.info.

Compound List:

this compound

Computational and Theoretical Chemistry Studies of 2h Chromenes

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for electronic structure calculations. It is instrumental in determining the ground-state geometry of molecules by optimizing their atomic coordinates to find the lowest energy configuration. For 2H-chromene derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to obtain optimized molecular structures, bond lengths, and bond angles dergipark.org.trresearchgate.netresearchgate.net. These optimized geometries serve as the foundation for subsequent theoretical analyses, providing accurate representations of the molecules in their stable forms. For instance, studies on related chromene compounds have shown that DFT-optimized geometries correlate well with experimental X-ray diffraction data dergipark.org.trresearchgate.net.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity wuxibiology.com. The HOMO-LUMO energy gap is a key indicator of a molecule's stability, charge transfer capabilities, and potential for chemical reactions. Studies on chromene derivatives have calculated these energy gaps using DFT methods researchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for electronic transitions, which is relevant for predicting optical properties and chemical behavior. For example, a study on a chromene derivative reported a HOMO-LUMO gap of 3.444 eV, correlating with its hardness researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution, orbital hybridization, and hyperconjugative interactions within a molecule faccts.demdpi.com. This analysis helps in understanding the nature of chemical bonds and the extent of electron delocalization. For 2H-chromenes, NBO analysis has been employed to investigate stabilization energies arising from hyperconjugative interactions and charge delocalization, contributing to molecular stability researchgate.netresearchgate.netconicet.gov.ar. It also helps in identifying donor-acceptor orbital interactions, which are fundamental to understanding chemical reactivity and bond formation mdpi.comconicet.gov.ar.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electrostatic potential on the molecule's surface, highlighting regions of high electron density (negative potential, nucleophilic sites) and low electron density (positive potential, electrophilic sites) readthedocs.iouni-muenchen.de. DFT calculations are used to generate MEP maps dergipark.org.trresearchgate.netuni-muenchen.de. For chromene derivatives, MEP analysis can identify potential sites for electrophilic or nucleophilic attack, providing insights into their reactivity and intermolecular interactions. Typically, electronegative atoms like oxygen are associated with negative potential regions, while hydrogen atoms are often associated with positive potential regions dergipark.org.trreadthedocs.io.

Prediction of Electronic and Optical Properties (e.g., Nonlinear Optical Properties)

Computational methods are extensively used to predict the electronic and optical properties of organic molecules, including their potential for nonlinear optical (NLO) applications. DFT calculations can predict properties such as polarizability and hyperpolarizability, which are key parameters for NLO materials researchgate.netmdpi.comrsc.orgiupac.org. Studies on chromene derivatives and related compounds have explored their NLO properties, suggesting that molecular engineering, such as incorporating electron-donating or withdrawing groups and extending conjugation, can enhance these properties researchgate.netmdpi.comrsc.org. For instance, a study on chalcone (B49325) derivatives indicated that intramolecular charge transfer could enhance nonlinear optical responses rsc.org.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids, providing insights into crystal packing and the nature of interactions such as hydrogen bonding dergipark.org.trresearchgate.netkapadokya.edu.trnih.govresearchgate.netderpharmachemica.comresearchgate.net. For chromene derivatives, Hirshfeld surface analysis has been used to identify the most significant contributions to crystal packing, such as H···H, C···H/H···C, and O···H/H···O contacts dergipark.org.trresearchgate.netkapadokya.edu.trnih.govresearchgate.netderpharmachemica.comresearchgate.net. This analysis helps in understanding how molecules arrange themselves in the solid state, which can influence their physical properties. For example, studies have shown that H···H contacts often dominate Hirshfeld surfaces, followed by other types of interactions like C···H and O···H dergipark.org.trresearchgate.netkapadokya.edu.trnih.govresearchgate.net.

In Silico Modeling for Structure-Activity Relationships (QSAR, Molecular Docking)

In silico modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are vital for predicting biological activity and understanding how molecular structure relates to function tandfonline.comresearchgate.netnih.govijper.orgnih.govrsc.org. QSAR models correlate molecular descriptors with biological activity, allowing for the prediction of the activity of new compounds. Molecular docking simulates the binding of a molecule to a biological target, providing insights into potential therapeutic mechanisms. Studies have applied these methods to chromene derivatives to identify potential anticancer agents, antidiabetic agents, and acaricidal compounds tandfonline.comresearchgate.netnih.govnih.govrsc.org. For example, molecular docking studies have been used to investigate the binding of chromene derivatives to enzymes like MELK and EGFR, and to protein targets relevant to cancer and diabetes tandfonline.comresearchgate.netnih.govrsc.org. QSAR models have also been developed for chromene derivatives to predict their acaricidal activity, identifying polarizability as a key parameter nih.gov.

Molecular Mechanisms of Biological Interactions of 6 Ethoxy 2h Chromene Derivatives

Enzyme Inhibition Mechanisms by Ethoxy-2H-Chromene Derivatives

Chromene derivatives have been identified as potent inhibitors of several key enzymes implicated in various physiological and pathological conditions. The molecular mechanisms underlying their inhibitory actions often involve specific binding interactions within the enzyme's active site, leading to reduced catalytic activity.

Carbonic Anhydrase (CA) Isoform Inhibition

Tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII, are recognized as significant targets for cancer therapy due to their role in regulating tumor pH and facilitating tumor growth and metastasis. Chromene and coumarin (B35378) derivatives have emerged as promising selective inhibitors of these isoforms. Studies have shown that various substituted 2H-chromene and 7H-furo-chromene derivatives exhibit potent and selective inhibition against CA IX and XII, often with minimal activity against ubiquitous isoforms I and II nih.govnih.gov. For instance, compounds like EMAC10163b, featuring a 4'-methoxyphenyl-7-oxoethoxy moiety, have demonstrated significant inhibitory effects nih.gov. Similarly, coumarin derivatives bearing sulfonamide groups, such as ethyl 2-oxo-7-(2-oxo-2-((4-sulfamoylphenyl)amino)ethoxy)-2H-chromene-3-carboxylate (5a), have shown selective nanomolar inhibition of CA IX and XII chemrxiv.org.

Mechanism: The inhibitory action of these chromene and coumarin derivatives is often attributed to the presence of functional groups, such as sulfonamides, that can coordinate with the catalytic zinc ion in the CA active site. The chromene scaffold itself contributes to binding through hydrophobic and van der Waals interactions with amino acid residues lining the active site. The selectivity for CA IX and XII is thought to be influenced by specific substitution patterns on the chromene ring, which optimize interactions with the unique active site environments of these tumor-associated enzymes nih.govchemrxiv.org. Some chromene derivatives may also act as prodrugs, releasing active 2-hydroxycinnamic acid derivatives within the biological system nih.govunica.it.

Data Table 7.1.1: Selective Inhibition of Human Carbonic Anhydrase Isoforms by Chromene/Coumarin Derivatives

| Compound Class/Example | Target CA Isoform | IC50 (nM) | Selectivity (vs. CA I/II) | Reference |

| Substituted 2H-chromene / 7H-furo-chromene derivatives | CA IX, CA XII | Low nanomolar | High | nih.govnih.gov |

| EMAC10163b (4'-methoxyphenyl-7-oxoethoxy substituted 2H-chromene) | CA IX, CA XII | Not specified | High | nih.gov |

| Ethyl 2-oxo-7-(2-oxo-2-((4-sulfamoylphenyl)amino)ethoxy)-2H-chromene-3-carboxylate (5a) | CA IX, CA XII | Nanomolar | High | chemrxiv.org |

| 6-Fluoro-2-oxo-2H-chromene-3-carboxamide (9i) | CA IX, CA XII | Nanomolar | High | chemrxiv.org |

| Sulfaguanidine-based 2H-chromene derivatives | CA IX, CA XII | Not specified | High | researchgate.net |

Dipeptidyl Peptidase III (DPP III) Inhibition

Dipeptidyl Peptidase III (DPP III) is a metallopeptidase involved in peptide metabolism, with implications in pain modulation and cancer. Coumarin derivatives, closely related to 2H-chromenes, have shown significant DPP III inhibitory activity. Compound 12, identified as 3-benzoyl-7-hydroxy-2H-chromen-2-one, emerged as a particularly potent inhibitor with an IC50 value of 1.10 μM nih.govresearchgate.net. Another effective compound was methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (36), with an IC50 of 2.14 μM nih.govresearchgate.net. Structure-activity relationship (SAR) studies suggest that the presence of larger substituents, double/triple bonds, and aromatic hydroxyl groups, particularly at the C7 position of the coumarin scaffold, enhances DPP III inhibitory activity nih.govresearchgate.net. Conversely, a methoxy (B1213986) group at the C6 position exhibited moderate activity, while an ethoxy group at the C8 position showed no inhibitory effect nih.gov.

Mechanism: The mechanism of DPP III inhibition by these coumarin derivatives is understood through molecular docking studies, which indicate binding within the enzyme's active site cleft nih.govresearchgate.netmdpi.com. The specific interactions are modulated by the substituents on the coumarin core, with hydroxyl groups and larger lipophilic moieties contributing to enhanced binding affinity and inhibitory potency.

Data Table 7.1.2: Dipeptidyl Peptidase III (DPP III) Inhibition by Coumarin Derivatives

| Compound ID / Description | Target | IC50 (μM) | Reference |

| 3-benzoyl-7-hydroxy-2H-chromen-2-one (12) | DPP III | 1.10 | nih.govresearchgate.net |

| Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (36) | DPP III | 2.14 | nih.govresearchgate.net |

| Coumarin derivative with methoxy at C6 | DPP III | Not specified | nih.gov |

| Coumarin derivative with ethoxy at C8 | DPP III | No activity | nih.gov |

| 2H-chromene-3-carbonitrile (23) | DPP III | No activity | nih.govresearchgate.net |

α-Amylase and α-Glucosidase Inhibition

Chromene derivatives have demonstrated significant potential as antidiabetic agents by inhibiting key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. These enzymes play a crucial role in the breakdown of complex carbohydrates into glucose, and their inhibition can help manage postprandial hyperglycemia.

A series of 6-sulfonamide-2H-chromene derivatives were synthesized and evaluated for their antidiabetic activity researchgate.netnih.gov. Compounds 2 and 9 exhibited potent α-amylase inhibition with IC50 values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively, compared to the standard drug Acarbose (IC50 = 0.43 μM) nih.gov. For α-glucosidase inhibition, these derivatives also showed strong activity, with IC50 values of 0.548 ± 0.02 μM and 2.44 ± 0.09 μg mL−1 for compounds 2 and 9, respectively (Acarbose IC50 = 0.604 μg mL−1) researchgate.netnih.gov. Structure-activity relationship (SAR) studies indicated that the presence of a carboxamide group at position 3 and a carbonyl group at position 2 of the chromene ring are crucial for α-amylase inhibitory activity nih.gov.

Another class, 6-(piperidin-1-ylsulfonyl)-2H-chromene derivatives, also showed promising results. Compounds 6 and 10 displayed potent α-glucosidase inhibition with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 μg/mL, respectively (Acarbose IC50 = 0.805 μg/mL) researchgate.net. These derivatives also exhibited moderate activity against α-amylase and were potent PPAR-γ agonists, suggesting a multi-target approach for diabetes management researchgate.net.

Data Table 7.1.3: α-Amylase and α-Glucosidase Inhibition by Chromene Derivatives

| Compound ID / Description | Target | IC50 (μM) | IC50 (μg/mL) | Reference |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-Amylase | 1.76 ± 0.01 | - | researchgate.netnih.gov |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (9) | α-Amylase | 1.08 ± 0.02 | - | researchgate.netnih.gov |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-Glucosidase | - | 0.548 ± 0.02 | researchgate.netnih.gov |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (9) | α-Glucosidase | - | 2.44 ± 0.09 | researchgate.netnih.gov |

| 6-(piperidin-1-ylsulfonyl)-2H-chromene derivative (6) | α-Glucosidase | - | 0.975 ± 0.04 | researchgate.net |

| 6-(piperidin-1-ylsulfonyl)-2H-chromene derivative (10) | α-Glucosidase | - | 0.584 ± 0.02 | researchgate.net |

| Xanthone derivative (6c) | α-Glucosidase | 16.0 | - | mdpi.com |

| Xanthone derivative (9b) | α-Glucosidase | 4.0 | - | mdpi.com |

| Xanthone derivative (10c) | α-Amylase | 5.4 | - | mdpi.com |

| Xanthone derivative (10f) | α-Amylase | 8.7 | - | mdpi.com |

| Acarbose (Standard) | α-Amylase | 0.43 | - | nih.gov |

| Acarbose (Standard) | α-Glucosidase | - | 0.604 ± 0.02 | researchgate.netnih.gov |

| Acarbose (Standard) | α-Glucosidase | - | 0.805 ± 0.03 | researchgate.net |

Cyclooxygenase (COX) Inhibition

Chromene derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. While direct studies on 6-ethoxy-2H-chromene derivatives are limited, related chromene and coumarin scaffolds have shown COX inhibitory activity.

Research on 2-phenyl-4H-chromen-4-one derivatives identified compound 5d, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, as a potent and selective COX-2 inhibitor, with an IC50 of 0.07 μM and a selectivity index (SI) of 287.1 nih.gov. SAR studies indicated that substituents at the C-3 position of the chromene ring significantly influence COX-2 inhibitory activity and selectivity, with larger, lipophilic groups like benzyloxy being more effective than smaller ones. Docking experiments revealed that the p-MeSO2 substituent on the phenyl ring at position 2 interacts favorably with residues in the COX-2 active site, such as Arg513, Val523, and His90, while the carbonyl group of the chromene ring interacts with Ser530 nih.gov.

General chromene derivatives with methoxy groups at the 7th position or trimethoxy phenyl groups have also been noted for their ability to block TNF α production, a process linked to inflammation rjptonline.org.

Mechanism: The mechanism of COX inhibition involves binding to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. The selectivity for COX-2 is often attributed to the larger, more accommodating active site of COX-2 compared to COX-1, allowing for better accommodation of specific substituents on the inhibitor molecule.

Data Table 7.1.4: Cyclooxygenase-2 (COX-2) Inhibition by Chromene Derivatives

| Compound ID / Description | Target | IC50 (μM) | Selectivity Index (SI) | Reference |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | COX-2 | 0.07 | 287.1 | nih.gov |

| General chromene derivatives with methoxy at C7 or trimethoxy phenyl groups | TNF α | Not specified | Not specified | rjptonline.org |

Receptor Antagonism and Signaling Pathway Modulation by Ethoxy-2H-Chromene Derivatives

Chromene derivatives have been investigated for their ability to modulate receptor activity, particularly as antagonists for G protein-coupled receptors (GPCRs) such as the P2Y6 receptor and GPR55. These interactions are crucial for regulating various physiological processes, including inflammation, immune responses, and metabolic functions.

P2Y6 Receptor Antagonism: The P2Y6 receptor (P2Y6R) is a target for various inflammatory and degenerative conditions. Several studies have explored 2H-chromene derivatives as P2Y6R antagonists. Research on analogues modified at various positions revealed that substituents at the 6-position of the 2H-chromene scaffold are particularly important for affinity and selectivity nih.govnih.gov. For example, a 6-(Boc-amino-n-heptylethynyl) analogue (compound 30, MRS4940) demonstrated an IC50 of 162 nM, indicating significant antagonistic activity nih.gov. Similarly, 6-fluoro (11) and 6-chloro (12) analogues exhibited enhanced potency, with IC50 values in the 1-2 μM range nih.gov. Further exploration of 6-alkynyl derivatives, such as those with trialkylsilyl-ethynyl groups, also yielded potent antagonists with IC50 values around 1 μM nih.gov. The preference for the 6-position over the 8-position for substitution was noted, with longer alkyl chains and specific terminal functionalities also influencing affinity nih.gov.

Mechanism: The mechanism involves competitive antagonism at the P2Y6 receptor. These chromene derivatives bind to the receptor, preventing the activation by its natural ligand, uridine (B1682114) 5′-diphosphate (UDP). The SAR studies highlight that the chromene scaffold provides a suitable framework, and specific substituents at positions like C6 are critical for optimal binding and antagonistic efficacy.

Data Table 7.2.1: P2Y6 Receptor Antagonism by 2H-Chromene Derivatives

| Compound ID / Description | Target | IC50 (nM / μM) | Reference |

| 6-(Boc-amino-n-heptylethynyl) analogue (30, MRS4940) | P2Y6R | 162 nM | nih.gov |

| 6-fluoro-2H-chromene analogue (11) | P2Y6R | 1-2 μM | nih.gov |

| 6-chloro-2H-chromene analogue (12) | P2Y6R | 1-2 μM | nih.gov |

| 5- or 8‑Triethylsilylethynyl analogue (26, MRS4853) | P2Y6R | 0.46 μM | nih.gov |

| 6-alkynyl analogues (e.g., trialkylsilyl-ethynyl) | P2Y6R | ~1 μM | nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives (e.g., 7, 8, 14, 16) | P2Y6R | ~1 μM | nih.gov |

GPR55 Receptor Modulation: Chromen-4-one derivatives, a related class, have been investigated as ligands for the GPR55 receptor, a lipid-activated GPCR implicated in pain, inflammation, and cancer. Some derivatives exhibited partial agonism, while others acted as antagonists. For instance, compound 74, 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, showed partial agonism with an EC50 of 0.196 μM. In contrast, compound 57, 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, acted as an antagonist with an IC50 of 8.23 μM acs.org.

P2Y6 Receptor Antagonism: Mechanistic Insightsnih.gov

The P2Y6 receptor (P2Y6R) is a Gq-coupled receptor activated by uridine 5′-diphosphate (UDP), playing a role in inflammatory and degenerative processes nih.govguidetopharmacology.orgresearchgate.net. 2H-chromene derivatives have emerged as a promising class of P2Y6R antagonists, functioning by inhibiting UDP-induced calcium mobilization in cells nih.govnih.gov. Mechanistic studies have identified specific chromene structures with notable antagonistic activity. For instance, TIM-38, a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative, exhibits an IC50 value of 4.3 μM against the human P2Y6 receptor (hP2Y6R) guidetopharmacology.org. Further SAR exploration has led to the development of more potent analogues, such as a 6-(Boc-amino-n-heptylethynyl) derivative (MRS4940), which displays an IC50 of 162 nM, indicating a significant increase in affinity nih.gov. These findings suggest that the precise substitution pattern on the chromene core, including modifications at the 6-position, is critical for achieving potent and selective P2Y6R antagonism. The underlying mechanism often involves the interaction of these derivatives with the receptor's binding site, leading to functional inhibition.

PPAR-γ Receptor Modulationresearchgate.net

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in regulating glucose metabolism and insulin (B600854) sensitivity gu.se. Certain chromene derivatives, particularly those bearing sulfonamide moieties at the 6-position of the 2H-chromene scaffold, have been investigated for their PPAR-γ modulatory effects gu.seresearchgate.net. In vitro transactivation assays have revealed that specific 6-sulfonamide-2H-chromene derivatives exhibit significant PPAR-γ activity. For example, derivatives 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) and 9 (2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide) demonstrated IC50 values of 3.152 ± 0.03 μg mL⁻¹ and 3.706 ± 0.32 μg mL⁻¹, respectively. These values are comparable to, and in some cases more potent than, the established PPAR-γ agonist Pioglitazone (IC50 = 4.884 ± 0.29 μg mL⁻¹) gu.se. This indicates that the chromene scaffold, with appropriate functionalization at the 6-position, can effectively modulate PPAR-γ activity, suggesting potential applications in metabolic disorders.

Interference with Cellular Signaling Pathwaysgoogle.com

Chromene derivatives are known to interfere with a variety of cellular signaling pathways that are crucial for cell growth, proliferation, survival, and migration mdpi.commdpi.com. These compounds can act as inhibitors of key signaling molecules, such as mitogen-activated protein kinases (MAPKs) like p38α and MEK1, thereby disrupting essential cellular processes mdpi.com. Some chromone-based derivatives have been developed as selective kinase inhibitors, targeting signal transduction cascades involved in cancer pathogenesis nih.gov. Furthermore, chromene scaffolds can influence pathways regulating cell adhesion and migration, processes critical in both normal physiological functions and disease states like cancer metastasis researchgate.net. In the context of cancer therapy, certain chromene derivatives, particularly those with nitrovinyl functionalities, can induce apoptosis by interfering with cell cycle regulation and modulating the expression of apoptosis-related proteins, such as Bcl-2 family members nih.govmdpi.com.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the SAR of chromene derivatives is paramount for designing more potent and selective therapeutic agents. Modifications to the chromene core and its substituents profoundly influence their interaction with biological targets.

Influence of Ethoxy Group Position on Molecular Target Interactionnih.govnih.gov

The position and nature of substituents on the chromene ring significantly dictate the molecule's interaction with its target. While specific studies detailing the direct impact of a 6-ethoxy group on P2Y6R or PPAR-γ interactions for this particular compound are not extensively detailed in the provided snippets, general SAR trends for chromene derivatives highlight the importance of the 6-position nih.govgu.se. For P2Y6R antagonists, substitutions at the 6-position, including the length and nature of appended chains, critically influence affinity nih.gov. Similarly, for other biological activities, modifications at the 6-position of the chromene scaffold have been explored to optimize potency gu.se. The presence of an ethoxy group at the 6-position can alter the molecule's lipophilicity and electronic distribution, thereby modulating its binding affinity and efficacy at biological targets.

Role of Substituent Electronic and Steric Effects on Binding Affinitynih.gov

The electronic and steric properties of substituents play a crucial role in determining the binding affinity of chromene derivatives to their molecular targets nih.gov.

Electronic Effects: Electron-donating or withdrawing groups can influence the electron density of the chromene system, affecting its interaction with target binding sites. For instance, halogen substitutions at the 4- and 6-positions of 4H-chromenes have been observed to enhance their cytotoxic activity against cancer cell lines. In 3-nitro-2H-chromenes, a methoxy group at the 8-position and a chloro substituent on the 2-phenyl ring were found to potentiate apoptotic activity against breast cancer cells nih.gov.

Steric Effects: The size and spatial arrangement of substituents are critical for optimal fitting into a target's binding pocket. SAR studies indicate that for certain chromene derivatives, substituents at the 6-position are preferred to be small and hydrophilic. The length and terminal functionality of chains attached to the chromene core, particularly at positions like C6, can significantly impact binding affinity, as demonstrated by the development of potent P2Y6R antagonists where these factors are key determinants of affinity nih.gov.

Data Tables

Table 1: PPAR-γ Activity of 6-Sulfonamide-2H-Chromene Derivatives

| Compound | IC50 (μg mL⁻¹) | Reference |

| Derivative 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) | 3.152 ± 0.03 | gu.se |

| Derivative 9 (2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide) | 3.706 ± 0.32 | gu.se |

| Pioglitazone (Positive Control) | 4.884 ± 0.29 | gu.se |

Table 2: P2Y6 Receptor Antagonism of 2H-Chromene Derivatives

| Compound | IC50 (nM or μM) | Target Receptor | Mechanism | Reference |

| TIM-38 (3-nitro-2-(trifluoromethyl)-2H-chromene) | 4.3 μM | hP2Y6R | Antagonist | guidetopharmacology.org |

| MRS4940 (6-(Boc-amino-n-heptylethynyl) analogue) | 162 nM | hP2Y6R | Antagonist | nih.gov |

Advanced Applications and Research Directions

2H-Chromenes as Chemical Probes for Biological Systems

The unique photophysical properties of the 2H-chromene core make it an attractive scaffold for the development of chemical probes for biological systems. researchgate.net These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.

Fluorescent Probes: 2H-chromene derivatives are being explored as fluorophores for creating fluorescent probes. These probes can be designed to detect specific analytes within cells, such as reactive oxygen species (ROS), metal ions, and enzymes. The fluorescence properties of the 2H-chromene core can be modulated by introducing various functional groups, including the ethoxy group at the 6-position, which can influence the electron density and photostability of the molecule. For instance, a novel near-infrared (NIR) fluorescent probe with a 2H-chromene scaffold, MCM-OMe, was developed for the detection of hydrazine. researchgate.net This probe demonstrated a ratiometric fluorescent response, high selectivity, and sensitivity, highlighting the potential of this class of compounds in environmental and biological monitoring. researchgate.net

Bioimaging: The development of 2H-chromene-based probes extends to bioimaging applications. Their ability to fluoresce upon specific interactions allows for the imaging of cellular components and the tracking of biological molecules in real-time. Research has focused on designing probes that can selectively accumulate in specific organelles, enabling targeted imaging and a better understanding of cellular function and dysfunction. The "thiol-chromene click" reaction, for example, has been utilized for the selective and rapid recognition of thiols in biological systems. researchgate.net

| Probe Type | Target Analyte | Key Features |

| Fluorescent Probe | Hydrazine | Near-infrared, ratiometric response, high selectivity and sensitivity researchgate.net |

| "Click" Chemistry Probe | Thiols | Selective and rapid recognition researchgate.net |

| Bioimaging Agent | Cellular components | Targeted imaging of organelles |

Development of Functional Materials Based on 2H-Chromene Scaffolds

The versatile chemical structure of 2H-chromenes also lends itself to the development of novel functional materials with unique optical and electronic properties. rsc.org

Photochromic Materials: A significant area of research is the incorporation of 2H-chromene derivatives into photochromic materials. These materials can reversibly change their color and absorption properties upon exposure to light. This phenomenon arises from the light-induced cleavage of the C-O bond in the pyran ring, leading to the formation of a colored open-ring isomer. The reverse reaction can be triggered by heat or visible light. The substitution pattern on the 2H-chromene ring, including the presence of an ethoxy group, can significantly influence the photochromic performance, such as the coloration and fading kinetics.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of 2H-chromenes are also being investigated for their potential use in organic light-emitting diodes (OLEDs). By tuning the molecular structure, it is possible to achieve emission in different regions of the visible spectrum. The development of efficient and stable blue-emitting materials remains a challenge in OLED technology, and 2H-chromene derivatives represent a promising class of compounds to address this issue.

| Material Type | Application | Underlying Principle |

| Photochromic Materials | Smart windows, optical data storage | Reversible light-induced structural change |

| Organic Light-Emitting Diodes (OLEDs) | Displays, lighting | Electroluminescence of fluorescent 2H-chromene derivatives |

Future Prospects in Synthetic Methodologies for Ethoxy-Chromenes

While general synthetic routes for 2H-chromenes are well-established, the development of more efficient, selective, and sustainable methods for the synthesis of specific derivatives like 6-ethoxy-2H-chromene remains an active area of research. rsc.org

Catalytic Methods: Future synthetic strategies will likely focus on the use of transition metal catalysis and organocatalysis to achieve higher yields and enantioselectivity. msu.edu For instance, a mild, electrophilic cyclization of substituted propargylic aryl ethers using iodine-based reagents has been shown to produce 3,4-disubstituted 2H-benzopyrans in excellent yields, tolerating various functional groups, including methoxy (B1213986) groups which are similar to ethoxy groups. organic-chemistry.org Another approach involves a nickel-catalyzed, base-free reaction for the C-O activation and C-C bond formation of readily accessible 2-ethoxy-2H-chromenes with boronic acids, providing broad access to 2-substituted-2H-chromenes. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. This includes the use of greener solvents, catalyst-free reactions, and multicomponent reactions that reduce waste and energy consumption. A one-pot, three-component reaction for the synthesis of alkoxy-substituted 2H-chromenes using salicylaldehydes, acetyl acetone, and an alcohol as both reactant and medium has been reported, offering a simple and efficient strategy. researchgate.net

Diversity-Oriented Synthesis: The creation of libraries of diverse 2H-chromene derivatives is crucial for screening and identifying compounds with desired biological activities or material properties. Future methodologies will likely focus on modular approaches that allow for the easy introduction of various substituents, including the ethoxy group, at different positions of the chromene scaffold.

Emerging Areas in Mechanistic and Computational Studies of 2H-Chromenes

A deeper understanding of the reaction mechanisms and structure-property relationships of 2H-chromenes is essential for the rational design of new molecules with tailored functionalities.

Mechanistic Investigations: Detailed mechanistic studies of the cyclization reactions that form the 2H-chromene ring are crucial for optimizing reaction conditions and developing new synthetic methods. For example, the formation of 2H- and 4H-chromene rings through an intramolecular Rauhut–Currier reaction catalyzed by lithium selenolates has been studied, revealing that the regioselectivity is dependent on the nature of the substituents. acs.org When an ethoxy group was present as a substituent, the formation of 2H-chromenes was observed. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly being used to predict the electronic, optical, and reactive properties of 2H-chromene derivatives. These studies can provide valuable insights into the excited-state dynamics of photochromic 2H-chromenes, helping to elucidate the mechanism of the ring-opening reaction. Computational screening of virtual libraries of 2H-chromene derivatives can also accelerate the discovery of new compounds with specific properties. For instance, DFT computations have been used to study the spectroscopic and electronic properties of 2-alkoxy-2H-chromene chalcones. researchgate.net

Structure-Property Relationship Studies: A systematic investigation of how different substituents at various positions on the 2H-chromene ring affect their biological activity and material properties is an important area of future research. Understanding these structure-property relationships will enable the fine-tuning of molecular structures to optimize performance for specific applications.

Q & A

Basic: What are the most reliable synthetic routes for 6-Ethoxy-2H-chromene derivatives, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclocondensation of substituted phenols with malonic acid derivatives under acidic conditions. For example, 4-hydroxy-6-substituted-2H-chromen-2-ones can be synthesized via solid-phase reactions using malonic acid, phenol, and phosphorus oxychloride (POCl₃) in the presence of ZnCl₂ as a catalyst . Optimization includes:

- Temperature control : Refluxing at 130°C improves yield for amino-substituted derivatives .

- Catalyst selection : ZnCl₂ enhances electrophilic substitution in phenolic substrates .

- Purification : Silica gel column chromatography (n-hexane/ethyl acetate, 8:2) effectively isolates products .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, methoxy and methyl groups in 6-methoxy-4-methyl-2H-chromen-2-one were unambiguously assigned using single-crystal X-ray diffraction .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish ethoxy groups (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and chromene ring protons (δ 5.5–6.5 ppm for olefinic protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for novel derivatives .

Advanced: How do hypervalent iodine reagents influence the reactivity of 2H-chromenes, and what mechanistic insights exist?

Answer:

Hypervalent iodine(III) reagents like PhI(OH)OTs (HTIB) induce oxidative transformations. For example:

- Ring expansion : 2H-chromenes react with HTIB to form 4H-chromenes via electrophilic addition to the double bond, followed by alkoxy group migration .

- Ring contraction : 2,2-dimethyl-2H-chromenes yield benzofurans under similar conditions, likely through a carbocation intermediate .

Mechanistic studies using deuterated substrates and kinetic isotope effects (KIEs) can clarify these pathways .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in overlapping signals .

- Crystallographic backup : Use X-ray structures to confirm assignments when NMR is inconclusive .

- Dynamic effects : Consider tautomerism or conformational flexibility (e.g., keto-enol equilibria in chromenones) that may cause spectral inconsistencies .

Advanced: What strategies improve yield and selectivity in multi-step syntheses of this compound analogs?

Answer:

- Stepwise functionalization : Introduce ethoxy groups early to avoid side reactions. For example, ethoxylation of 4-hydroxy-2H-chromene before further substitution .

- Protecting groups : Use acetyl or trimethylsilyl (TMS) groups to shield reactive hydroxyls during harsh conditions (e.g., POCl₃-mediated cyclization) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions for aryloxy-substituted derivatives .

Methodological: What are best practices for ensuring reproducibility and ethical reporting in chromene research?

Answer:

- Detailed protocols : Document reaction times, temperatures, and purification steps explicitly. For example, specify "reflux for 2–4 h in phosphoryl oxychloride" rather than "heated" .

- Data transparency : Include raw spectroscopic data (e.g., NMR integrals, coupling constants) and crystallographic CIF files in supplementary materials .

- Ethical compliance : Adhere to CONSORT-EHEATH guidelines for reporting participant feedback and trial adjustments, ensuring transparency in human studies .

Advanced: How can computational methods complement experimental studies of this compound reactivity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., activation energies for cyclization steps) and compare with experimental kinetics .

- Molecular docking : Screen chromene derivatives for bioactivity by simulating interactions with target enzymes (e.g., COX-2 for anti-inflammatory studies) .

- Solvent modeling : Use COSMO-RS to optimize solvent selection for solubility and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.